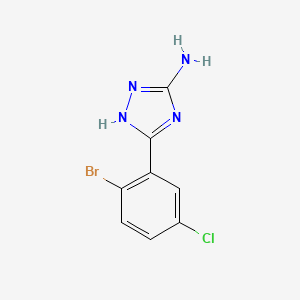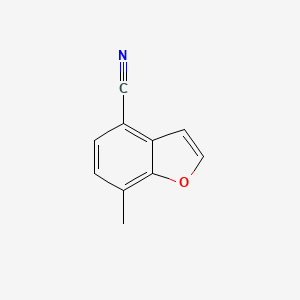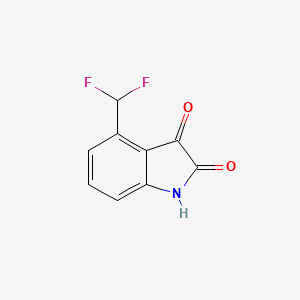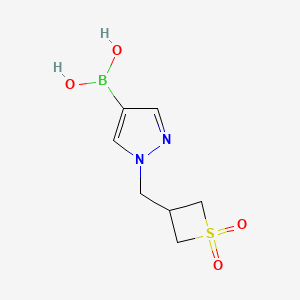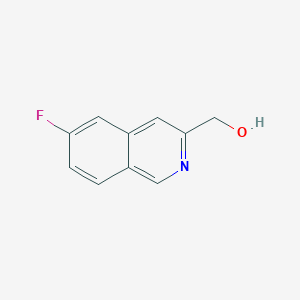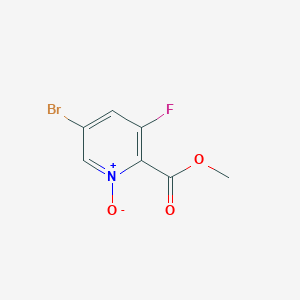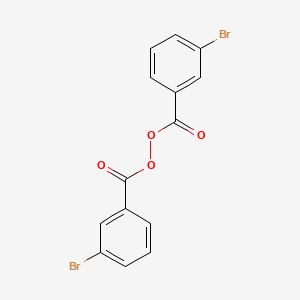
Bis(m-brombenzoyl)-peroxyd
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(m-brombenzoyl)-peroxyd is an organic peroxide compound characterized by the presence of two m-bromobenzoyl groups linked by a peroxide bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(m-brombenzoyl)-peroxyd typically involves the reaction of m-bromobenzoyl chloride with hydrogen peroxide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired peroxide bond. The general reaction scheme is as follows:
[ \text{2 m-Bromobenzoyl chloride} + \text{H}_2\text{O}_2 \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
Bis(m-brombenzoyl)-peroxyd undergoes various types of chemical reactions, including:
Oxidation: The peroxide bond can participate in oxidation reactions, making it a useful oxidizing agent in organic synthesis.
Reduction: Under certain conditions, the peroxide bond can be reduced to form the corresponding alcohols.
Substitution: The bromine atoms in the m-bromobenzoyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the bromine atoms under basic conditions.
Major Products Formed
Oxidation: The major products are often carboxylic acids or ketones, depending on the specific reaction conditions.
Reduction: The major products are typically alcohols.
Substitution: The products depend on the nucleophile used, resulting in various substituted benzoyl derivatives.
Aplicaciones Científicas De Investigación
Bis(m-brombenzoyl)-peroxyd has several applications in scientific research:
Chemistry: It is used as an oxidizing agent in organic synthesis, facilitating the formation of various functional groups.
Biology: Its potential as a cross-linking agent for proteins and other biomolecules is being explored.
Medicine: Research is ongoing to investigate its potential as an antimicrobial agent due to its oxidative properties.
Industry: It is used in the polymer industry as an initiator for polymerization reactions.
Mecanismo De Acción
The mechanism of action of Bis(m-brombenzoyl)-peroxyd involves the cleavage of the peroxide bond, generating reactive oxygen species (ROS). These ROS can oxidize various substrates, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Benzoyl peroxide: A widely used organic peroxide with similar oxidizing properties.
m-Bromobenzoyl chloride: A precursor in the synthesis of Bis(m-brombenzoyl)-peroxyd.
Dibenzoyl peroxide: Another organic peroxide with applications in polymerization and organic synthesis.
Uniqueness
This compound is unique due to the presence of bromine atoms, which can participate in additional substitution reactions, providing versatility in synthetic applications. Its ability to generate ROS also makes it a potent oxidizing agent in various chemical processes.
Propiedades
Número CAS |
1829-88-5 |
|---|---|
Fórmula molecular |
C14H8Br2O4 |
Peso molecular |
400.02 g/mol |
Nombre IUPAC |
(3-bromobenzoyl) 3-bromobenzenecarboperoxoate |
InChI |
InChI=1S/C14H8Br2O4/c15-11-5-1-3-9(7-11)13(17)19-20-14(18)10-4-2-6-12(16)8-10/h1-8H |
Clave InChI |
ASFDEZUYEYZNGZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Br)C(=O)OOC(=O)C2=CC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


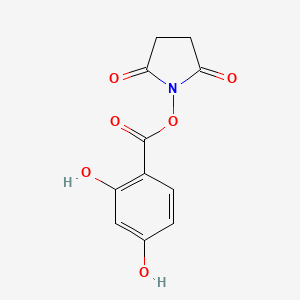
![2-Chloro-4,6-difluoro-1H-imidazo[4,5-c]pyridine](/img/structure/B13672966.png)
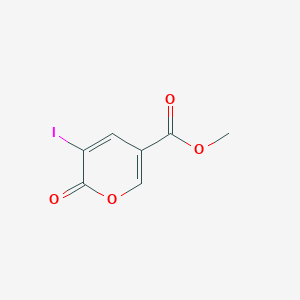
![2-Chloro-7-iodo-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13672974.png)
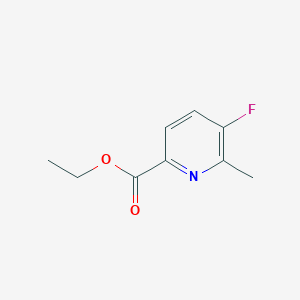
![(57R,58S,510R,511R,519S)-14,15,16,24,25,26,52,53,516,517,517-Undecahydroxy-55,513,515,3,8-pentaoxo-55,57,58,510,511,513,515,516,517,517a-decahydro-4,7-dioxa-5(19,10)-1,16-epoxy-7,11-methanodibenzo[i,k][1,4,7]trioxacyclotridecina-1,2(1,2)-dibenzenacyclooctaphane-58-yl 3,4,5-trihydroxybenzoate](/img/structure/B13672989.png)
